molecular formula C33H40NO7P B2647045 Fmoc-L-Pmp(tBu)2-OH CAS No. 166409-77-4

Fmoc-L-Pmp(tBu)2-OH

Cat. No. B2647045
M. Wt: 593.657
InChI Key: ORTJTEQKISNAEV-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-L-Pmp(tBu)2-OH” is a chemical compound with the full name N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine . It has the molecular formula C33H40NO7P and a molecular weight of 593.65 g/mol .


Synthesis Analysis

The synthesis of “Fmoc-L-Pmp(tBu)2-OH” is typically achieved through the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Chemical Reactions Analysis

“Fmoc-L-Pmp(tBu)2-OH” is used in the Fmoc/tBu solid-phase synthesis method . This method involves a series of chemical reactions, including the formation of a solid polymeric protecting group and the use of an excess of reagents to achieve quantitative yields .


Physical And Chemical Properties Analysis

“Fmoc-L-Pmp(tBu)2-OH” has a molecular weight of 593.65 g/mol . No further physical or chemical properties are provided in the search results.

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Pmp(tBu)2-OH plays a crucial role in peptide synthesis. A study by Patora-Komisarska, Podwysocka, and Seebach (2011) elaborates on the conversion of Fmoc-β2hSer(tBu)-OH to Fmoc-β2hSec(PMB)-OH, demonstrating its utility in developing amino-acid building blocks for peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, Li et al. (2003) describe a concise and enantioselective synthesis of Fmoc-Pmp(Bu(t))(2)-OH for efficient incorporation into peptides, particularly for potential chemotherapeutic applications in breast cancer (Li et al., 2003).

Material Science and Nanotechnology

In the field of material science and nanotechnology, Fmoc variants like Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH are significant. Kshtriya, Koshti, and Gour (2021) demonstrated that these variants form self-assembled structures with controlled morphological changes, paving the way for novel applications in these domains (Kshtriya, Koshti, & Gour, 2021).

Bioconjugation and Functionalization

The application of Fmoc-protected amino acids extends to bioconjugation and functionalization. Zhu and Stein (1994) utilized Fmoc chemistry for the synthesis of N-(4'-pyridoxyl)peptides, leading to the development of vitamin B6-peptide-oligonucleotide conjugates (Zhu & Stein, 1994). This demonstrates the versatility of Fmoc-protected compounds in synthesizing complex biomolecules.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are integral to solid-phase peptide synthesis. Behrendt, Huber, Marti, and White (2015) discuss the use of t-butyl-based aspartate protecting groups in Fmoc SPPS to prevent aspartimide formation, highlighting the role of Fmoc chemistry in optimizing peptide synthesis (Behrendt, Huber, Marti, & White, 2015).

Green Chemistry in Peptide Synthesis

Fmoc/tBu solid-phase peptide synthesis, as discussed by Al Musaimi, de la Torre, and Albericio (2020), indicates the evolving role of Fmoc-protected amino acids in greener synthesis processes. They emphasize the adoption of green solvents in solid-phase peptide synthesis (SPPS), reducing environmental and health impacts (Al Musaimi, de la Torre, & Albericio, 2020).

properties

IUPAC Name

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTJTEQKISNAEV-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Pmp(tBu)2-OH

Citations

For This Compound
1
Citations
WQ Liu, BP Roques, C Garbay-Jaureguiberry - Tetrahedron: Asymmetry, 1995 - Elsevier
Enantioselective Synthesis of N-Fmoc Protected Di-tert-Butyl 4.Pimsphonomethyl-L-Phenylalanine : a Hydrolyticaily Stable Analogu Page 1 Pergamon 0957-4166(95)00050-X …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.